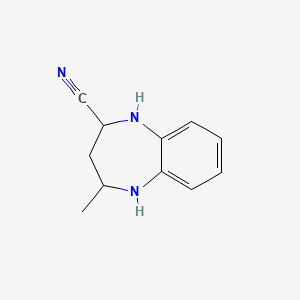
Acetic acid--(2S)-1-bromopropan-2-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2S)-1-bromopropan-2-ol is a compound that combines the properties of acetic acid and (2S)-1-bromopropan-2-ol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. (2S)-1-bromopropan-2-ol is an organic compound with a bromine atom attached to the second carbon of a propanol molecule. This compound is chiral, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-1-bromopropan-2-ol can be achieved through several methods. One common approach involves the bromination of (S)-propan-2-ol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction typically occurs under mild conditions and yields (2S)-1-bromopropan-2-ol. This intermediate can then be reacted with acetic acid to form the desired compound.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, known as the Monsanto process. This process uses a rhodium catalyst and iodine as a promoter to convert methanol and carbon monoxide into acetic acid. The production of (2S)-1-bromopropan-2-ol on an industrial scale can be achieved through the bromination of (S)-propan-2-ol using bromine or hydrobromic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(2S)-1-bromopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom in (2S)-1-bromopropan-2-ol can be oxidized to form a hydroxyl group, resulting in the formation of (2S)-1,2-dihydroxypropane.
Reduction: The carbonyl group in acetic acid can be reduced to form ethanol.
Substitution: The bromine atom in (2S)-1-bromopropan-2-ol can be substituted with other nucleophiles, such as hydroxide ions, to form (2S)-propan-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and cyanide ions (CN⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: (2S)-1,2-dihydroxypropane
Reduction: Ethanol
Substitution: (2S)-propan-2-ol
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2S)-1-bromopropan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of acetic acid;(2S)-1-bromopropan-2-ol involves its interaction with various molecular targets and pathways. The bromine atom in (2S)-1-bromopropan-2-ol can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The acetic acid component can undergo various reactions, including esterification and oxidation, to produce different products. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Acetic acid;(2S)-1-bromopropan-2-ol can be compared with other similar compounds, such as:
Acetic acid: A simple carboxylic acid with various industrial and household applications.
(2S)-1-bromopropan-2-ol: A chiral brominated alcohol used in organic synthesis.
(2R)-1-bromopropan-2-ol: The enantiomer of (2S)-1-bromopropan-2-ol with similar chemical properties but different biological activities.
The uniqueness of acetic acid;(2S)-1-bromopropan-2-ol lies in its combination of acetic acid and (2S)-1-bromopropan-2-ol, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
39968-99-5 |
|---|---|
Molekularformel |
C5H11BrO3 |
Molekulargewicht |
199.04 g/mol |
IUPAC-Name |
acetic acid;(2S)-1-bromopropan-2-ol |
InChI |
InChI=1S/C3H7BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h3,5H,2H2,1H3;1H3,(H,3,4)/t3-;/m0./s1 |
InChI-Schlüssel |
KKZQRGXOGOSORO-DFWYDOINSA-N |
Isomerische SMILES |
C[C@@H](CBr)O.CC(=O)O |
Kanonische SMILES |
CC(CBr)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


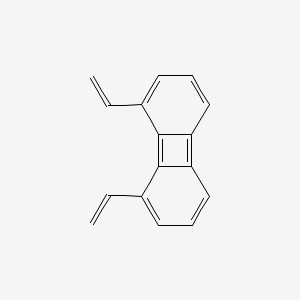
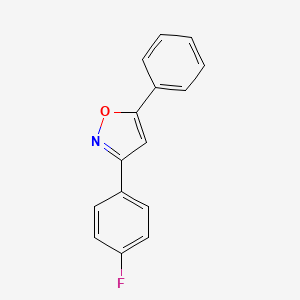
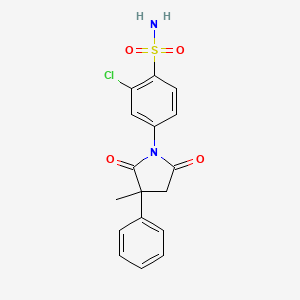
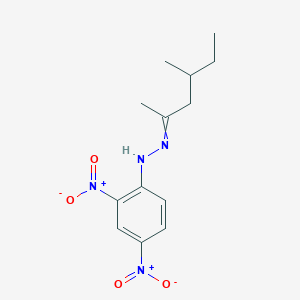
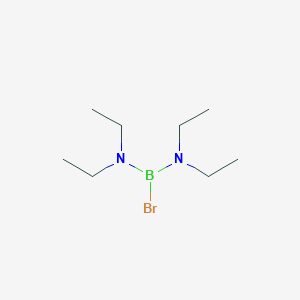
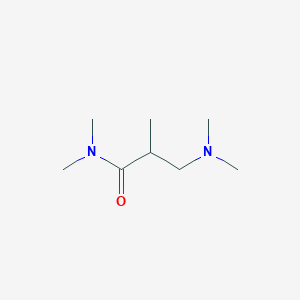
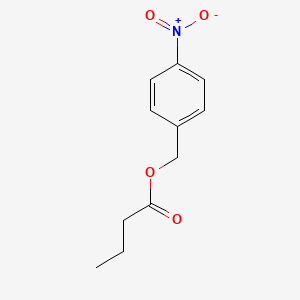


![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)


![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)
